molecular formula C10H9BrClF3S B14060287 1-Bromo-5-(3-chloropropyl)-2-(trifluoromethylthio)benzene

1-Bromo-5-(3-chloropropyl)-2-(trifluoromethylthio)benzene

Cat. No.: B14060287
M. Wt: 333.60 g/mol
InChI Key: WATOTEBZHQHEOK-UHFFFAOYSA-N
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Description

1-Bromo-5-(3-chloropropyl)-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a 3-chloropropyl chain at the 5-position, and a trifluoromethylthio (-SCF₃) group at the 2-position of the benzene ring. The molecular formula is C₁₀H₉BrClF₃S, with a calculated molecular weight of 333.5 g/mol (based on atomic weights: C=12, H=1, Br=80, Cl=35.5, F=19, S=32). This structure suggests applications in agrochemical or pharmaceutical intermediates, where halogenated aromatics are often employed for their stability and reactivity .

Properties

Molecular Formula

C10H9BrClF3S

Molecular Weight

333.60 g/mol

IUPAC Name

2-bromo-4-(3-chloropropyl)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrClF3S/c11-8-6-7(2-1-5-12)3-4-9(8)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

WATOTEBZHQHEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)Br)SC(F)(F)F

Origin of Product

United States

Biological Activity

1-Bromo-5-(3-chloropropyl)-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C10H9BrClF3S and a molecular weight of 333.6 g/mol. This compound is notable for its unique structural features, including a bromine atom, a chloropropyl group, and a trifluoromethylthio moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Molecular Structure

The molecular structure can be represented as follows:

  • Molecular Formula : C10H9BrClF3S
  • CAS Number : 1806512-23-1
  • Molecular Weight : 333.6 g/mol

Structural Characteristics

The presence of halogen atoms (bromine and chlorine) and the trifluoromethylthio group significantly influence the compound's chemical reactivity and interactions with biological systems. The trifluoromethylthio group enhances lipophilicity, potentially affecting membrane permeability and protein interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethylthio group is known to enhance the compound's lipophilicity, allowing it to penetrate lipid membranes more effectively. This property may facilitate interactions with proteins and other biomolecules, influencing enzymatic activity and signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluorinated compounds are often associated with enhanced activity against bacterial strains due to their ability to disrupt microbial membranes or inhibit key metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Such findings suggest potential applications in cancer therapeutics.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on human breast cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally related compounds showed that those containing trifluoromethylthio groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-Bromo-3-(3-chloropropyl)-5-(trifluoromethylthio)benzeneStructureSimilar brominated structure but different substitution pattern
1-Chloro-5-(3-chloropropyl)-2-(trifluoromethylthio)benzeneStructureContains chlorine instead of bromine, affecting reactivity
1-Bromo-5-(difluoromethoxy)-2-(trifluoromethylthio)benzeneStructureIncorporates difluoromethoxy group, altering electronic properties

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The target compound’s molecular weight (333.5 g/mol) is intermediate between simpler bromo-chloro aromatics (e.g., 209.45 g/mol ) and heavily substituted derivatives like the iodo-nitro-trifluoromethoxy analogue (411.9 g/mol ).
  • The 3-chloropropyl chain increases hydrophobicity compared to shorter alkyl or halogen substituents .

Reactivity

  • Electrophilic Substitution : The electron-withdrawing -SCF₃ group directs incoming electrophiles to the para position relative to itself, while the bromine atom (a moderate deactivator) further modulates reactivity. This contrasts with pyridine-based analogues (e.g., 3-Bromo-2-chloro-6-methylpyridine ), where the nitrogen atom dominates reactivity.
  • Nucleophilic Displacement : The bromine atom is susceptible to substitution under SNAr (nucleophilic aromatic substitution) conditions, similar to 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (CAS 481075-59-6 ).

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